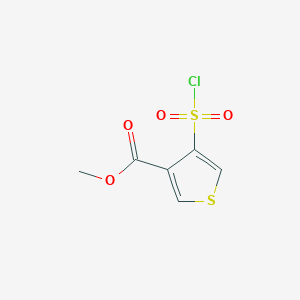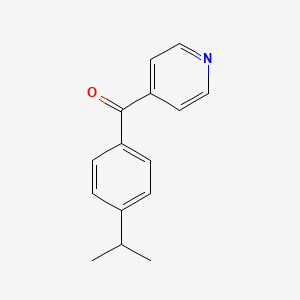
(4-Isopropylphenyl)(pyridin-4-yl)methanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biotransformation in Drug Synthesis
A study explored the production of a chiral intermediate of Betahistine, a crucial component in anti-allergic medication, through the biotransformation of a similar compound, (4-chlorophenyl)-(pyridin-2-yl)methanone, using Kluyveromyces sp. This process demonstrated the potential of microbial cells in the stereoselective reduction of complex organic compounds, offering an environmentally friendly alternative to chemical synthesis methods (Ni, Zhou, & Sun, 2012).
Synthetic Methodology Development
Research on the synthesis of 2,3-Diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols from aryl(3-isocyanopyridin-4-yl)methanones has highlighted a novel approach to creating complex heterocyclic compounds. This method could have implications for the development of new materials or pharmaceuticals by providing a new route to structurally diverse molecules (Kobayashi et al., 2011).
Antimicrobial Activity Exploration
A series of derivatives of a compound structurally related to (4-Isopropylphenyl)(pyridin-4-yl)methanone was synthesized and found to exhibit significant antimicrobial activity. This study suggests that modifications to the core structure could lead to new antimicrobial agents, demonstrating the compound's utility as a precursor in medicinal chemistry (Kumar et al., 2012).
Structural Analysis and Drug Design
The study of isomorphous methyl- and chloro-substituted heterocyclic analogs, including structures related to (4-Isopropylphenyl)(pyridin-4-yl)methanone, provided insights into the effects of substitution on molecular structure. This knowledge is crucial for the rational design of drugs, as it aids in understanding how minor changes can impact the biological activity and stability of potential pharmaceutical compounds (Swamy et al., 2013).
Novel Therapeutic Approaches
Research into pyrazoline derivatives, including compounds related to (4-Isopropylphenyl)(pyridin-4-yl)methanone, has unveiled their potential as therapeutic agents against tuberculosis and cancer. This highlights the versatility of the core structure in the synthesis of compounds with significant biological activities, paving the way for the development of new treatments (Neha et al., 2013).
Direcciones Futuras
The future research directions for “(4-Isopropylphenyl)(pyridin-4-yl)methanone” could involve exploring its potential biological activities, given that similar compounds have shown a diverse range of biological and pharmacological properties . Further studies could also focus on the synthesis and structural characterization of this compound.
Propiedades
IUPAC Name |
(4-propan-2-ylphenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11(2)12-3-5-13(6-4-12)15(17)14-7-9-16-10-8-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVREIOQIBVKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482756 | |
| Record name | Methanone, [4-(1-methylethyl)phenyl]-4-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropylphenyl)(pyridin-4-yl)methanone | |
CAS RN |
59776-91-9 | |
| Record name | Methanone, [4-(1-methylethyl)phenyl]-4-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [2-(methylthio)ethyl]-](/img/structure/B3054268.png)

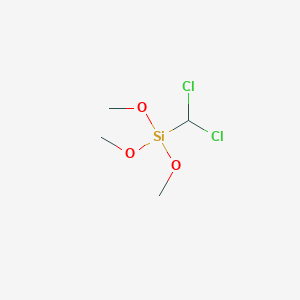

![3-[(2-Methylphenyl)thio]propanoic acid](/img/structure/B3054273.png)

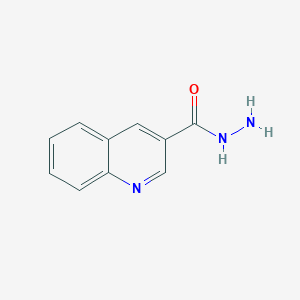
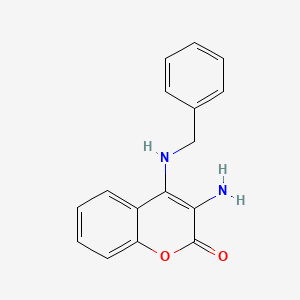

![2-[(Carboxymethyl)dodecylamino]acetic acid](/img/structure/B3054282.png)
![Methanone, [2-(bromomethyl)phenyl]phenyl-](/img/structure/B3054283.png)
